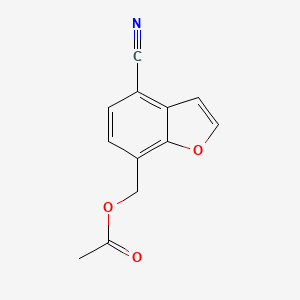
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.09654 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-hydroxy-4-methylbenzoate typically involves the bromination of 5-hydroxy-4-methylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions for bromination and esterification .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromo-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Products vary depending on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Formation of alcohols from ester groups.
Applications De Recherche Scientifique
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-5-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular membranes, affecting membrane integrity and function .
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-5-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl 5-bromo-4-hydroxy-2-methylbenzoate: Similar structure but with different positions of the bromine and methyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3 |
Clé InChI |
MBHMSGRWGIZDQB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C(=C1)O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)





![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)




![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)
